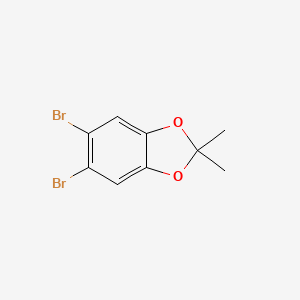
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by its two bromine atoms attached to a benzodioxole ring, which is further substituted with two methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole typically involves the bromination of 2,2-dimethyl-1,3-benzodioxole. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves:
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.
Applications De Recherche Scientifique
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole stands out due to its unique structural features:
Similar Compounds: Compounds such as 4,5-dibromobenzene-1,2-diol and 1,2-dibromo-4,5-dimethylbenzene share structural similarities but differ in their substitution patterns and reactivity.
Propriétés
Numéro CAS |
114414-23-2 |
|---|---|
Formule moléculaire |
C9H8Br2O2 |
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
5,6-dibromo-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H8Br2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3 |
Clé InChI |
OIZDJNUXYCYWEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC(=C(C=C2O1)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


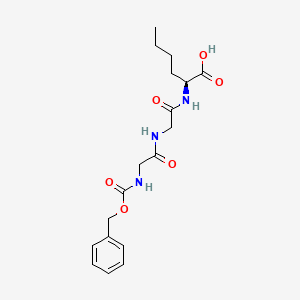
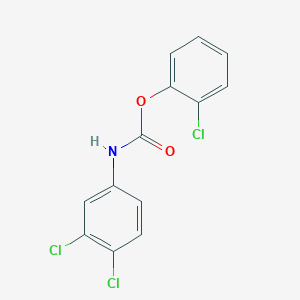
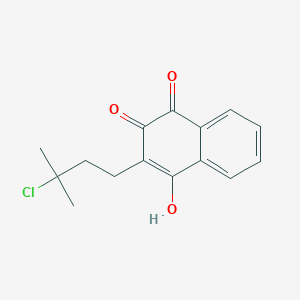
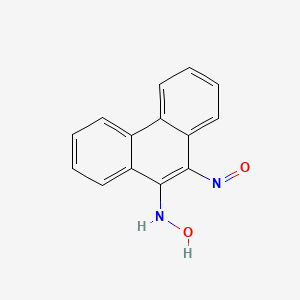
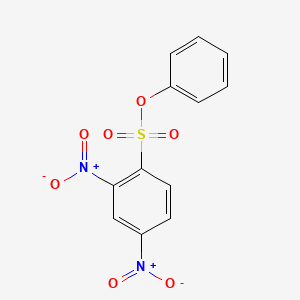

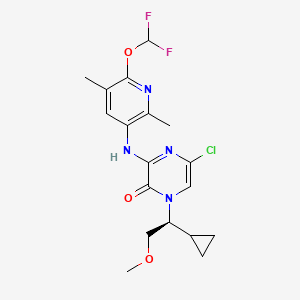
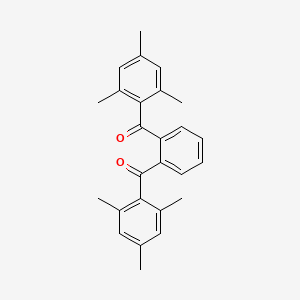

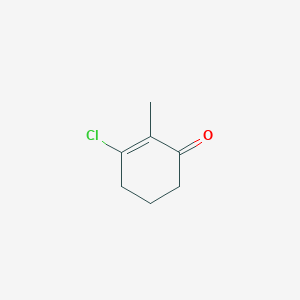
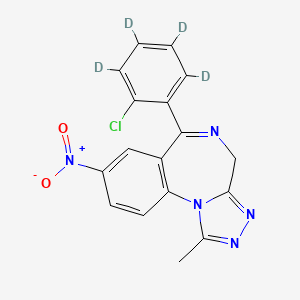

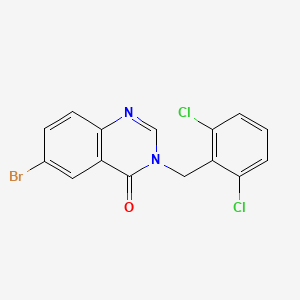
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
